An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide
An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of quinolin-8-ylmethanesulfonamide, a notable member of the quinoline-sulfonamide class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This document outlines a plausible synthetic route, summarizes key physical and spectroscopic data, and visualizes the experimental workflow and a relevant biological signaling pathway.
Synthesis of Quinolin-8-ylmethanesulfonamide
The synthesis of quinolin-8-ylmethanesulfonamide is achieved through the reaction of 8-aminoquinoline with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides. The lone pair of the amino group on 8-aminoquinoline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.
Experimental Protocol
While a specific detailed protocol for N-(quinolin-8-yl)methanesulfonamide was not found in the search results, a general and plausible experimental procedure based on the synthesis of analogous quinoline-sulfonamides is provided below.[1][2]
Materials:
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8-Aminoquinoline
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Methanesulfonyl chloride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane.
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Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure quinolin-8-ylmethanesulfonamide.
Characterization Data
The following tables summarize the available physical and spectroscopic data for quinolin-8-ylmethanesulfonamide.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| Appearance | Predicted to be a solid |
| Melting Point | 143-144 °C |
| CAS Number | 10374-76-2 |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Experimental data not available in search results. Predicted shifts may be available in chemical databases. |
| ¹³C NMR | Experimental data not available in search results. DrugBank lists predicted ¹³C NMR data, but specific values are not provided.[3] |
| Infrared (IR) | Experimental data not available in search results. Expected characteristic peaks would include: N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=C and C=N stretches in the quinoline ring (~1400-1600 cm⁻¹), and asymmetric and symmetric S=O stretches (~1350 and ~1160 cm⁻¹). |
| Mass Spectrometry (MS) | Experimental data not available in search results. The expected molecular ion peak [M]⁺ would be at m/z 222.05. |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of quinolin-8-ylmethanesulfonamide.
Caption: Synthesis and purification workflow for quinolin-8-ylmethanesulfonamide.
Biological Activity: Inhibition of the NF-κB Signaling Pathway
The broader class of N-(quinolin-8-yl)benzenesulfonamides has been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition by quinoline-sulfonamide derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - Research - Institut Pasteur [research.pasteur.fr]
- 5. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]



